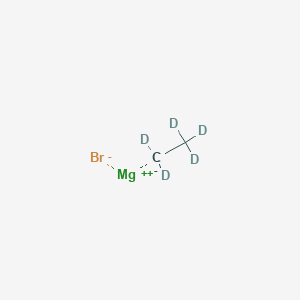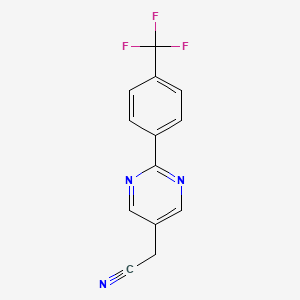
2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-acetonitrile is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidine ring with an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-acetonitrile typically involves multiple steps. One common method includes the trifluoromethylation of a suitable precursor, followed by cyclization to form the pyrimidine ring. The acetonitrile group is then introduced through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound often relies on optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts and solvents to facilitate the trifluoromethylation and cyclization processes .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetonitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the development of agrochemicals and other industrial products .
Mécanisme D'action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-acetonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
- 2-(Trifluoromethyl)phenyl acetonitrile
- 4-(Trifluoromethyl)pyridine
- Trifluoromethylpyridine derivatives
Comparison: Compared to these similar compounds, 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-acetonitrile is unique due to its specific structure, which combines a trifluoromethyl group with a pyrimidine ring and an acetonitrile group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C13H8F3N3 |
|---|---|
Poids moléculaire |
263.22 g/mol |
Nom IUPAC |
2-[2-[4-(trifluoromethyl)phenyl]pyrimidin-5-yl]acetonitrile |
InChI |
InChI=1S/C13H8F3N3/c14-13(15,16)11-3-1-10(2-4-11)12-18-7-9(5-6-17)8-19-12/h1-4,7-8H,5H2 |
Clé InChI |
LTXPMBFOCFGGEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC=C(C=N2)CC#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


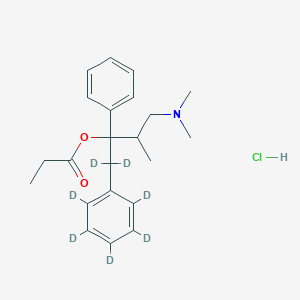
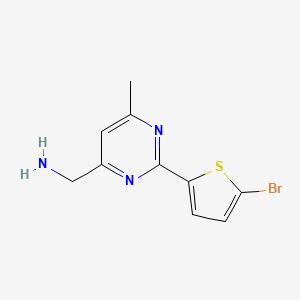
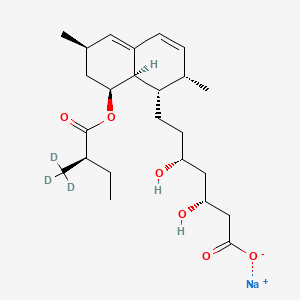
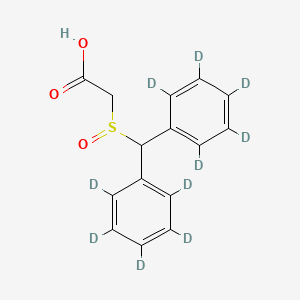
![N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13441199.png)
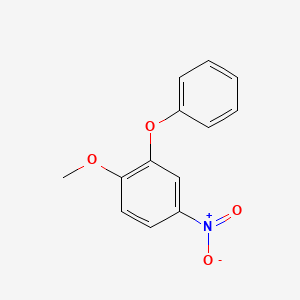
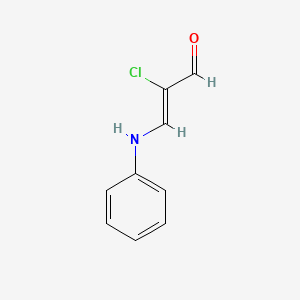
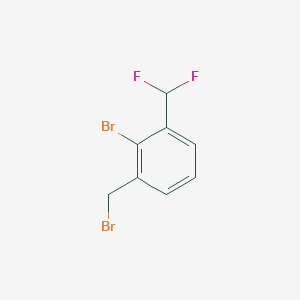


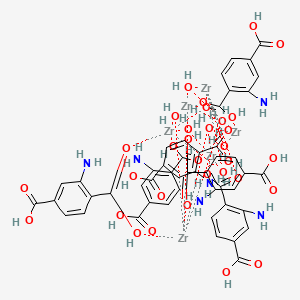
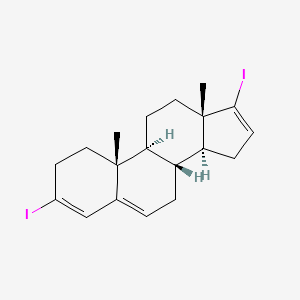
![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441252.png)
